tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆F₂N₂O₂ and a molecular weight of 246.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, and two fluorine atoms attached to a piperidine ring. It is primarily used in research and development settings, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions.
Introduction of Fluorine Atoms: Fluorine atoms are introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Addition of the Cyano Group: The cyano group is added through nucleophilic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Chemical Reactions Analysis
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Medicinal Chemistry: Researchers use this compound to study the effects of fluorine substitution on the biological activity of piperidine derivatives.
Chemical Biology: It serves as a tool compound to investigate the role of cyano and fluorine groups in biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate is not well-defined, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. the presence of the cyano and fluorine groups suggests that it may interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
tert-Butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but contains a ketone group instead of a cyano group.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: This compound has a bromomethyl group instead of a cyano group, which affects its reactivity and applications.
The unique combination of the cyano and fluorine groups in this compound makes it a valuable compound for research in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
tert-butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXFNHDLZNXSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.